Cas no 2090012-30-7 (2,4-Difluoro-5-(methoxycarbonyl)benzoic acid)

2,4-Difluoro-5-(methoxycarbonyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2,4-Difluoro-5-(methoxycarbonyl)benzoic acid
- EN300-1672018
- 2090012-30-7
- 2,4-difluoro-5-methoxycarbonylbenzoic acid
-
- インチ: 1S/C9H6F2O4/c1-15-9(14)5-2-4(8(12)13)6(10)3-7(5)11/h2-3H,1H3,(H,12,13)
- InChIKey: QHUMDXXWXYSPLY-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(=C(C(=O)O)C=C1C(=O)OC)F
計算された属性
- せいみつぶんしりょう: 216.02341499g/mol
- どういたいしつりょう: 216.02341499g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
2,4-Difluoro-5-(methoxycarbonyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1672018-0.5g |
2,4-difluoro-5-(methoxycarbonyl)benzoic acid |
2090012-30-7 | 95% | 0.5g |
$668.0 | 2023-05-25 | |
Enamine | EN300-1672018-5.0g |
2,4-difluoro-5-(methoxycarbonyl)benzoic acid |
2090012-30-7 | 95% | 5g |
$2485.0 | 2023-05-25 | |
Enamine | EN300-1672018-0.1g |
2,4-difluoro-5-(methoxycarbonyl)benzoic acid |
2090012-30-7 | 95% | 0.1g |
$298.0 | 2023-05-25 | |
1PlusChem | 1P028AGT-50mg |
2,4-difluoro-5-(methoxycarbonyl)benzoicacid |
2090012-30-7 | 95% | 50mg |
$300.00 | 2023-12-19 | |
Aaron | AR028AP5-50mg |
2,4-difluoro-5-(methoxycarbonyl)benzoicacid |
2090012-30-7 | 95% | 50mg |
$300.00 | 2025-02-15 | |
Aaron | AR028AP5-500mg |
2,4-difluoro-5-(methoxycarbonyl)benzoicacid |
2090012-30-7 | 95% | 500mg |
$944.00 | 2025-02-15 | |
1PlusChem | 1P028AGT-1g |
2,4-difluoro-5-(methoxycarbonyl)benzoicacid |
2090012-30-7 | 95% | 1g |
$1122.00 | 2023-12-19 | |
Enamine | EN300-1672018-1.0g |
2,4-difluoro-5-(methoxycarbonyl)benzoic acid |
2090012-30-7 | 95% | 1g |
$857.0 | 2023-05-25 | |
Enamine | EN300-1672018-0.05g |
2,4-difluoro-5-(methoxycarbonyl)benzoic acid |
2090012-30-7 | 95% | 0.05g |
$200.0 | 2023-05-25 | |
Enamine | EN300-1672018-2.5g |
2,4-difluoro-5-(methoxycarbonyl)benzoic acid |
2090012-30-7 | 95% | 2.5g |
$1680.0 | 2023-05-25 |
2,4-Difluoro-5-(methoxycarbonyl)benzoic acid 関連文献
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
2,4-Difluoro-5-(methoxycarbonyl)benzoic acidに関する追加情報
Introduction to 2,4-Difluoro-5-(methoxycarbonyl)benzoic acid (CAS No. 2090012-30-7)
2,4-Difluoro-5-(methoxycarbonyl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 2090012-30-7, is a fluorinated aromatic carboxylic acid derivative featuring a methoxycarbonyl (ester) functional group. This compound has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural properties and versatile reactivity. The presence of both fluorine atoms and an ester group introduces distinct electronic and steric effects, making it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 2,4-Difluoro-5-(methoxycarbonyl)benzoic acid consists of a benzene ring substituted with two fluorine atoms at the 2- and 4-positions, along with a methoxycarbonyl group at the 5-position. This configuration imparts enhanced lipophilicity and metabolic stability, which are critical factors in drug design. The fluorine atoms, known for their ability to modulate pharmacokinetic profiles, contribute to the compound's binding affinity and resistance to enzymatic degradation. Meanwhile, the ester functionality provides a reactive site for further chemical modifications, enabling the synthesis of more complex derivatives.
In recent years, 2,4-Difluoro-5-(methoxycarbonyl)benzoic acid has been explored as a key building block in the development of novel therapeutic agents. Its applications span across multiple therapeutic areas, including oncology, anti-inflammatory drugs, and antimicrobial agents. For instance, researchers have utilized this compound to synthesize fluorinated analogs of known bioactive molecules, aiming to improve their efficacy and reduce side effects. The fluorine atoms in its structure enhance interactions with biological targets, such as enzymes and receptors, thereby increasing the compound's pharmacological potency.
One notable application of 2,4-Difluoro-5-(methoxycarbonyl)benzoic acid is in the synthesis of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By incorporating this compound into kinase inhibitor molecules, scientists have developed more selective and potent inhibitors that exhibit improved pharmacokinetic properties. These advancements have led to promising candidates for clinical trials, demonstrating the compound's potential in drug discovery.
The methoxycarbonyl group in 2,4-Difluoro-5-(methoxycarbonyl)benzoic acid also plays a crucial role in its utility as a synthetic intermediate. This group can be readily hydrolyzed to form a carboxylic acid or converted into other functional groups through various chemical reactions. Such versatility allows chemists to tailor the compound's properties for specific applications. For example, it has been used in the preparation of fluoroalkylated compounds that exhibit enhanced bioavailability and tissue penetration.
Recent studies have also highlighted the role of 2,4-Difluoro-5-(methoxycarbonyl)benzoic acid in materials science. Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a precursor for synthesizing fluorene-based polymers and small-molecule emitters used in light-emitting diodes (LEDs). These applications underscore the compound's broad utility beyond pharmaceuticals.
The synthesis of 2,4-Difluoro-5-(methoxycarbonyl)benzoic acid typically involves multi-step organic reactions starting from commercially available precursors such as fluorene or chlorobenzene derivatives. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to introduce the fluorine atoms and ester group with high precision. The optimization of these synthetic routes is essential to ensure high yields and purity, which are critical for pharmaceutical applications.
The safety profile of 2,4-Difluoro-5-(methoxycarbonyl)benzoic acid has been thoroughly evaluated through preclinical studies. While it exhibits moderate solubility in organic solvents commonly used in chemical synthesis, it does not demonstrate significant toxicity at typical exposure levels. However, as with any chemical compound used in research or industrial settings, proper handling procedures should be followed to minimize potential risks.
The future prospects for 2,4-Difluoro-5-(methoxycarbonyl)benzoic acid are promising given its diverse applications and ongoing research efforts. As drug discovery continues to evolve towards more targeted and personalized therapies, compounds like this will play an increasingly important role in developing novel treatments for various diseases. Additionally,advances in synthetic chemistry may lead to more efficient methods for producing this compound,further enhancing its accessibility for research purposes.
In conclusion,2,4-Difluoro-5(methoxycarbonyl)benzoic acid (CAS No.2090012-30-7) is a multifaceted compound with significant potential across pharmaceuticals,materials science,and other scientific disciplines。Its unique structural features,reactivity,and broad applicability make it an invaluable tool for researchers seeking innovative solutions。
2090012-30-7 (2,4-Difluoro-5-(methoxycarbonyl)benzoic acid) 関連製品
- 4074-43-5(Phenol, 3-butyl-)
- 1218951-00-8(Methyl 2-(3-chlorophenyl)-2-cyanoacetate)
- 1321716-66-8(N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide)
- 2248320-86-5(4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-methyl 2-fluorobenzene-1,4-dicarboxylate)
- 5275-69-4(Ethanone,1-(5-nitro-2-furanyl)-)
- 115092-85-8(Carmoxirole hydrochloride)
- 921522-83-0(N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide)
- 1251547-33-7(N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide)
- 150314-39-9(Methanandamide)
- 1282720-61-9(2-Diethylamino-4-trifluoromethyl-pyrimidine-5-carboxylic acid)




